molecular formula C15H13NO4 B14298610 2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 113336-10-0

2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14298610
CAS No.: 113336-10-0
M. Wt: 271.27 g/mol
InChI Key: LNXLACOYXZUHGV-UHFFFAOYSA-N
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Description

2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzoyloxy group attached to a tetrahydroisoindole dione core

Preparation Methods

The synthesis of 2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the following steps:

    DCC Coupling: The initial step involves the coupling of benzoic acid with a suitable amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

    Fries Rearrangement: The intermediate product undergoes Fries rearrangement to introduce the benzoyloxy group.

    Esterification: The final step involves esterification to yield the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzoyloxy group plays a crucial role in its activity by facilitating interactions with proteins and enzymes. These interactions can lead to the modulation of various biological processes, including inhibition of inflammatory pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(Benzoyloxy)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

113336-10-0

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl) benzoate

InChI

InChI=1S/C15H13NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2

InChI Key

LNXLACOYXZUHGV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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